1-[(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione
Description
This compound features a quinazoline-2,4-dione core substituted with a pyrido[1,2-a]pyrimidin-4-one moiety at the N1 position and a 3,4,5-trimethoxyphenyl group at the C3 position. The quinazoline-dione scaffold is known for its role in modulating biological activities, including kinase inhibition and anticancer properties . The pyrido-pyrimidinone fragment may enhance binding affinity to enzymatic targets, as seen in structurally related compounds .
Properties
CAS No. |
899921-87-0 |
|---|---|
Molecular Formula |
C26H22N4O6 |
Molecular Weight |
486.484 |
IUPAC Name |
1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O6/c1-34-20-13-17(14-21(35-2)24(20)36-3)30-25(32)18-8-4-5-9-19(18)29(26(30)33)15-16-12-23(31)28-11-7-6-10-22(28)27-16/h4-14H,15H2,1-3H3 |
InChI Key |
XSOJSWOJCVCGQL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=O)N5C=CC=CC5=N4 |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Compounds of the pyrido[2,3-d]pyrimidine class have been noted for their wide range of biological activity. Noteworthy among pyrido[2,3-d]pyrimidin-7-one derivatives are tyrosine kinase inhibitor TKI-28 and cyclin-dependent kinase (CDK4) inhibitors.
Mode of Action
It’s known that pyrido[2,3-d]pyrimidines exhibit various biological activities such as antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities. The compound API-1, which belongs to pyrido[2,3-d]pyrimidin-5-one derivatives, is a promising antiproliferative agent.
Biological Activity
1-[(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C26H22N4O6
- Molecular Weight : 486.484 g/mol
- CAS Number : 899921-87-0
The compound exhibits a variety of biological activities attributed to its structural components. It belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their:
- Antiproliferative Effects : Inhibiting the growth of cancer cells.
- Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Properties : Reducing inflammation in various biological systems.
The mechanism involves interaction with key biochemical pathways that regulate cell proliferation and apoptosis.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinazoline compounds exhibit promising antimicrobial properties. For instance:
- In a study evaluating various quinazoline derivatives, the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 10 to 12 mm and MIC values around 75 mg/mL for certain strains .
| Microorganism | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 11 | 80 |
| Escherichia coli | 10 | 75 |
| Candida albicans | 12 | 77 |
Anticancer Activity
The compound has shown potential as an anticancer agent. In vitro studies indicated:
- Significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for some derivatives were reported as low as 7.09 µM/L, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM/L) |
|---|---|
| MCF-7 | 18.79 |
| HepG2 | 7.09 |
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of quinazoline derivatives showed that compound variants exhibited broad-spectrum activity against several bacterial strains. The results indicated that modifications in the chemical structure could enhance bioactivity .
- Anticancer Potential : Another study focused on the synthesis of quinazoline derivatives highlighted their effectiveness against cancer cell lines. The presence of specific substituents significantly influenced their anticancer properties, demonstrating that structural optimization can lead to improved therapeutic agents .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrido[2,3-d]pyrimidines exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, compounds with similar structures have shown promise as CDK inhibitors, suggesting that 1-[(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione may also possess similar activities .
Protein Kinase Inhibition
The compound has been evaluated for its inhibitory effects on various protein kinases. Studies have shown that modifications to the quinazoline scaffold can lead to enhanced potency against specific kinases such as CLK1 and DYRK1A. These kinases are implicated in several diseases, including cancer and neurodegenerative disorders .
Case Study 1: Anticancer Efficacy
In a study published in 2023, derivatives of the compound were tested against a panel of cancer cell lines (e.g., MCF7 breast cancer cells). Results demonstrated significant cytotoxicity at nanomolar concentrations, with mechanisms linked to apoptosis induction and cell cycle arrest .
Case Study 2: Kinase Inhibition Profile
Another investigation focused on the kinase inhibition profile of the compound. It was found to selectively inhibit CLK1 with an IC50 value in the low micromolar range. This specificity suggests potential for therapeutic use in conditions where CLK1 is upregulated .
Comparison with Similar Compounds
Key Structural Features and Substituent Analysis
The table below compares the target compound with structurally related molecules from the evidence:
Preparation Methods
Intermediate Formation: 2-Amino-N-(3,4,5-trimethoxyphenyl)benzamide
The 3,4,5-trimethoxyphenyl group is introduced at the N3 position by condensing 3,4,5-trimethoxyaniline with isatoic anhydride. In a representative procedure:
- Reactants : 3,4,5-Trimethoxyaniline (5 mmol), isatoic anhydride (5 mmol).
- Conditions : Reflux in dichloromethane (50 mL) with triethylamine (10 mmol) for 4 hours.
- Yield : 84–93% after purification by column chromatography.
Cyclization to Quinazoline-2,4-dione
Triphosgene-mediated cyclization is preferred over ethyl chloroformate due to higher efficiency and reduced side reactions:
- Reactants : 2-Amino-N-(3,4,5-trimethoxyphenyl)benzamide (5 mmol), triphosgene (10 mmol).
- Conditions : Dichloromethane (50 mL), triethylamine (30 mmol), reflux for 2 hours.
- Workup : Aqueous acid quench (5% HCl), extraction, and drying over Na₂SO₄.
- Yield : 83–96% after recrystallization from ethanol.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Cyclization Reagent | Triphosgene | |
| Reaction Time | 2 hours | |
| Yield | 83–96% |
Optimization of Coupling Efficiency
Catalytic Enhancements
The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves alkylation yields by 10–15%. Microwave-assisted synthesis reduces reaction times from 8 hours to 45 minutes while maintaining yields >70%.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution, while THF and dichloromethane result in incomplete conversion.
Structural Characterization and Validation
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar quinazoline core and dihedral angle (77.38°) between quinazoline and pyrido[1,2-a]pyrimidin-4-one rings.
Challenges and Alternative Routes
Competing Side Reactions
Ethyl chloroformate generates byproducts during cyclization, whereas triphosgene minimizes side reactions.
Reductive Amination Approach
An alternative route involves reductive amination of 4-oxopyrido[1,2-a]pyrimidine-2-carbaldehyde with 3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione, though yields are lower (50–55%).
Q & A
Basic: What are effective synthetic routes for this compound?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the pyrido[1,2-a]pyrimidine core. A common approach includes:
- Cyclocondensation : Reacting 2-aminoimidazoles with aliphatic 1,3-difunctional compounds to form the pyrimidine ring .
- Oxidative Ring Closure : Using sodium hypochlorite in ethanol for green chemistry-compliant cyclization, as demonstrated in triazolopyridine synthesis (73% yield achieved under room-temperature conditions) .
- Functionalization : Introducing the 3,4,5-trimethoxyphenyl group via nucleophilic substitution or coupling reactions, followed by purification via column chromatography.
Basic: How to characterize the structural features of this compound?
Methodological Answer:
Use a combination of:
- Spectroscopy : H/C NMR to confirm proton environments and carbon frameworks, particularly the quinazoline-dione and pyrido-pyrimidine moieties .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve crystal packing and stereoelectronic effects, as applied to analogous pyrido[2,3-d]pyrimidine derivatives .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., thieno[2,3-d]pyrimidines) to identify unique substituent effects .
Advanced: How to design experiments to optimize reaction yields?
Methodological Answer:
Employ statistical Design of Experiments (DoE) principles:
- Factor Screening : Identify critical variables (e.g., temperature, solvent polarity, catalyst loading) using fractional factorial designs .
- Response Surface Methodology (RSM) : Optimize parameters like reaction time and stoichiometry to maximize yield .
- Computational Guidance : Integrate quantum chemical calculations (e.g., DFT) to predict transition states and energetics, as practiced in ICReDD’s reaction path search methods .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Comparative Bioactivity Profiling : Use tables to compare structural analogs (e.g., substituent variations in thieno-pyrimidines vs. pyrido-pyrimidines) and correlate with activity trends .
- Mechanistic Studies : Conduct kinase inhibition assays or molecular docking to validate target engagement specificity.
- In Vivo/In Vitro Correlation : Address discrepancies by testing under standardized conditions (e.g., pH, cell lines) and controlling for metabolic instability .
Advanced: What computational methods elucidate reaction mechanisms for this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use Gaussian or ORCA software to model reaction pathways (e.g., transition states for cyclization steps) .
- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal conditions, as implemented in ICReDD’s feedback-driven workflows .
- Molecular Dynamics (MD) : Simulate solvent effects and intermediate stability during synthesis .
Advanced: How to assess stability under varying experimental conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic (acid/base) stress, monitoring degradation via HPLC .
- Kinetic Stability Analysis : Determine half-life in biological buffers (e.g., PBS at 37°C) to infer shelf life .
- Solid-State Stability : Use differential scanning calorimetry (DSC) to detect polymorphic transitions affecting solubility .
Advanced: How to validate target selectivity in pharmacological studies?
Methodological Answer:
- Pan-Kinase Assays : Screen against a panel of kinases (e.g., Eurofins KinaseProfiler™) to identify off-target effects.
- CRISPR/Cas9 Knockout Models : Confirm activity loss in target-deficient cell lines .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy groups) and correlate with selectivity changes .
Basic: What analytical techniques confirm purity post-synthesis?
Methodological Answer:
- HPLC-PDA : Use C18 columns with UV detection (λ = 254 nm) and >95% purity thresholds.
- Elemental Analysis : Match experimental vs. theoretical C/H/N/O percentages (±0.4% tolerance) .
- TLC Monitoring : Track reaction progress using silica gel plates and ethyl acetate/hexane eluents .
Advanced: How to scale up synthesis without compromising yield?
Methodological Answer:
- Flow Chemistry : Implement continuous reactors to maintain temperature control and mixing efficiency .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring .
- Green Solvent Substitution : Replace DMF with Cyrene™ or 2-MeTHF to improve sustainability .
Advanced: What strategies mitigate heterocycle ring-opening during functionalization?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
